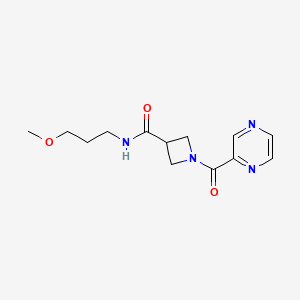

N-(3-methoxypropyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3-methoxypropyl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c1-20-6-2-3-16-12(18)10-8-17(9-10)13(19)11-7-14-4-5-15-11/h4-5,7,10H,2-3,6,8-9H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQVWEGSIVGINBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1CN(C1)C(=O)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Pyrazine-2-Carbonyl Derivatives

(a) N-(2,2-Dimethoxyethyl)-1-(Pyrazine-2-Carbonyl)Azetidine-3-Carboxamide (CAS 1396865-67-0)

- Key Differences: Substituent: 2,2-Dimethoxyethyl vs. 3-Methoxypropyl.

- Molecular Weight : ~344–346 g/mol (estimated based on structural similarity).

(b) rac-(3R,4S)-4-(2,2-Dimethylpropyl)-1-[5-(Propan-2-yloxy)Pyrazine-2-Carbonyl]Pyrrolidin-3-Amine Hydrochloride

- Key Differences :

- Core Ring: Pyrrolidine (5-membered) vs. Azetidine (4-membered).

- Functionalization: Isopropyloxy group on pyrazine and a branched alkyl chain.

- Impact : The pyrrolidine ring offers greater conformational flexibility, which may influence binding kinetics but reduce metabolic stability compared to azetidine.

Azetidine-3-Carboxamide Derivatives

N-(3-Chloro-4-Methylphenyl)-2-(3-Methoxypropyl)-1,3-Dioxo-2,3-Dihydro-1H-Isoindole-5-Carboxamide

- Key Differences :

- Core Structure: Isoindole-1,3-dione vs. Azetidine.

- Substituents: Chlorophenyl and methoxypropyl groups.

- Impact : The isoindole ring’s rigidity and electron-withdrawing dioxo groups may enhance π-π stacking interactions but reduce solubility.

Physicochemical Properties

Functional Implications of Structural Variations

- Azetidine vs. Pyrrolidine : The smaller azetidine ring increases ring strain but may improve metabolic stability by reducing enzymatic recognition .

- Methoxypropyl vs. Dimethoxyethyl : The linear 3-methoxypropyl chain in the target compound likely enhances membrane permeability compared to the more polar dimethoxyethyl group .

- Pyrazine Substitution : The unsubstituted pyrazine in the target compound (vs. isopropyloxy in ) may reduce steric hindrance, favoring interactions with flat binding pockets.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.